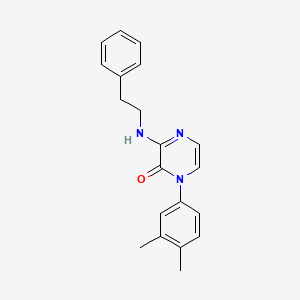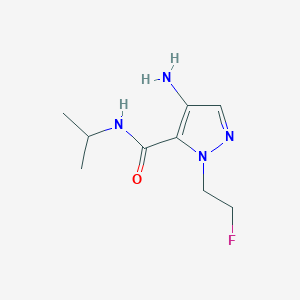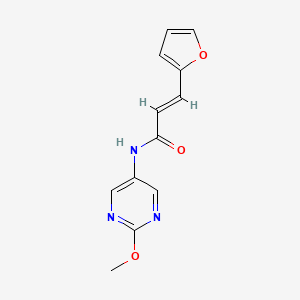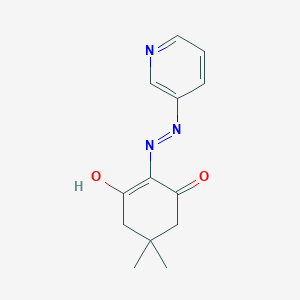
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been used in scientific research for its potential pharmacological effects. This compound is also known as Phenethylamino-pyrazinone or PEP. The chemical structure of PEP is shown below:
作用机制
The exact mechanism of action of PEP is not fully understood. However, it is known that PEP acts as a potent inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators and oxidative stress-related molecules. By inhibiting these enzymes, PEP may reduce inflammation and oxidative stress in the body.
生化和生理效应
PEP has been shown to have a variety of biochemical and physiological effects in animal models. Some of the effects include:
1. Reduction of inflammation: PEP has been shown to reduce inflammation in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Reduction of oxidative stress: PEP has been shown to reduce oxidative stress in vitro and in animal models. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
实验室实验的优点和局限性
PEP has several advantages and limitations for lab experiments. Some of the advantages include:
1. PEP is a synthetic compound that can be easily synthesized in the lab.
2. PEP has been extensively studied for its potential pharmacological effects.
3. PEP has been shown to have a variety of biochemical and physiological effects in animal models.
Some of the limitations of PEP include:
1. The exact mechanism of action of PEP is not fully understood.
2. The pharmacokinetics of PEP are not well characterized.
3. The safety of PEP has not been fully evaluated.
未来方向
There are several future directions for research on PEP. Some of the directions include:
1. Further studies on the mechanism of action of PEP.
2. Evaluation of the pharmacokinetics and safety of PEP in animal models and humans.
3. Development of PEP derivatives with improved pharmacological properties.
4. Evaluation of the potential therapeutic effects of PEP in clinical trials.
Conclusion:
In conclusion, 1-(3,4-dimethylphenyl)-3-(phenethylamino)-2(1H)-pyrazinone is a synthetic compound that has been extensively studied for its potential pharmacological effects. PEP has been shown to have anti-inflammatory, antioxidant, and anticancer effects in vitro and in animal models. Further research is needed to fully understand the mechanism of action of PEP and to evaluate its potential therapeutic effects in humans.
合成方法
PEP can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with phenethylamine to yield PEP.
科学研究应用
PEP has been studied for its potential pharmacological effects in a variety of areas. Some of the areas of research include:
1. Anti-inflammatory effects: PEP has been shown to have anti-inflammatory effects in animal models of inflammation. This suggests that PEP may have potential as a therapeutic agent for the treatment of inflammatory disorders.
2. Antioxidant effects: PEP has been shown to have antioxidant effects in vitro. This suggests that PEP may have potential as a therapeutic agent for the treatment of oxidative stress-related disorders.
3. Anticancer effects: PEP has been shown to have anticancer effects in vitro and in animal models of cancer. This suggests that PEP may have potential as a therapeutic agent for the treatment of cancer.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-15-8-9-18(14-16(15)2)23-13-12-22-19(20(23)24)21-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWOMWNAUXZASO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2671812.png)

![9-(4-Methylphenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2671814.png)
![4-methyl-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2671815.png)


![1-[4-(Dimethylamino)pyridine-2-carbonyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2671821.png)
![3-(benzylsulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2671822.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl pivalate](/img/structure/B2671824.png)


![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide](/img/structure/B2671830.png)
![9-(2-Chloropropanoyl)-1-oxa-3,9-diazaspiro[4.5]decan-2-one](/img/structure/B2671832.png)